molecular formula C7H9F3N4O B13506984 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine

Cat. No.: B13506984
M. Wt: 222.17 g/mol
InChI Key: GRXFVACTDVKYPB-UHFFFAOYSA-N
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Description

3-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine is a heterocyclic compound featuring a morpholine ring fused to a 1,2,4-triazole scaffold substituted with a trifluoromethyl (-CF₃) group. This structure imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H9F3N4O

Molecular Weight

222.17 g/mol

IUPAC Name

3-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]morpholine

InChI

InChI=1S/C7H9F3N4O/c8-7(9,10)6-12-5(13-14-6)4-3-15-2-1-11-4/h4,11H,1-3H2,(H,12,13,14)

InChI Key

GRXFVACTDVKYPB-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NC(=NN2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the attachment of the morpholine ring through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the morpholine ring .

Scientific Research Applications

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The trifluoromethyl group distinguishes the target compound from analogs with other substituents. Key comparisons include:

Table 1: Substituent Effects on Physical Properties
Compound Substituent(s) Yield (%) Melting Point (°C) Key Functional Groups
Target compound -CF₃ N/A* N/A Trifluoromethyl, morpholine
4-((5-((Cyclohexylmethyl)thio)...)morpholine (6) Cyclohexylmethylthio, methyl 89 118–120 Thioether, cyclohexyl
4-((5-(Pyridin-2-ylthio)...)morpholine (11) Pyridinylthio, H 83 92–94 Pyridine, thioether
4-((5-(Decylthio)-4-methyl...)morpholine Decylthio, methyl N/A N/A Long alkyl chain, thioether
2-((4-((4-Nitrobenzylidene)amino)...)ethan-1-one (13a) Nitrobenzylidene, CF₃ N/A N/A Schiff base, CF₃
  • Trifluoromethyl vs.
  • Melting Points : Morpholine-triazole derivatives with aromatic substituents (e.g., pyridinyl in 11) exhibit lower melting points (92–94°C) than aliphatic analogs (118–120°C for 6), likely due to reduced crystallinity .
Table 2: Activity Profiles of Selected Analogs
Compound Biological Activity Key Findings
4-((5-(Decylthio)-4-methyl...)morpholine Antifungal, antimicrobial Effective in oil liniment formulations; low acute/subacute toxicity in lab animals
6l, 6m, 6r () Leukotriene biosynthesis inhibition IC₅₀ values in nanomolar range; high selectivity
17k () Anticancer (PC-3 cells) IC₅₀ = 9.90 μM; induces apoptosis and G2/M arrest
6i, 6j, 6m () Herbicidal, antifungal Activity against瓜类炭疽病 (melon anthracnose) and双子叶植物 (dicotyledons)
  • Trifluoromethyl Impact : The -CF₃ group in the target compound may enhance metabolic resistance compared to methyl or decylthio groups, as seen in compound 13a () .
  • Anticancer Potential: Analogs like 17k () demonstrate that triazole-morpholine hybrids with electron-withdrawing groups (e.g., -Cl, -CF₃) exhibit potent antiproliferative effects .

Spectroscopic Characterization

1H-NMR data reveal distinct shifts for key substituents:

  • Morpholine Protons : Resonances at δ 2.52–3.66 ppm (compound 6) vs. δ 3.54–4.12 ppm in pyridinyl analogs (11) .
  • Trifluoromethyl Groups : Expected 19F-NMR signals near δ -60 to -70 ppm, similar to compound 13a .

Biological Activity

The compound 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine is a derivative of the morpholine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine is C8H10F3N4OC_8H_{10}F_3N_4O. It features a morpholine ring substituted with a triazole moiety that contains a trifluoromethyl group, contributing to its unique chemical properties.

Physical Properties

PropertyValue
Molecular Weight234.19 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with a similar triazole structure showed activity against various bacterial strains and fungi. The introduction of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity .

Anticancer Properties

The biological activity of triazole derivatives has been evaluated in cancer research. For example, related compounds have shown inhibition of specific kinases involved in cancer progression, such as c-Met kinase. This inhibition leads to decreased proliferation of cancer cells in vitro and in vivo .

Case Study:
In a preclinical study involving various cancer cell lines (e.g., HCT-116 and MCF-7), derivatives of triazole exhibited IC50 values ranging from 1.9 to 2.3 µg/mL, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .

The mechanism by which 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: Similar compounds have been reported to inhibit enzymes critical for tumor growth and metastasis.
  • Modulation of Signaling Pathways: The interaction with specific receptors or kinases can disrupt signaling pathways that promote cell survival and proliferation.

Other Biological Activities

Triazole derivatives have also shown promise in other areas such as:

  • Anti-inflammatory Effects: Some studies suggest that these compounds may reduce inflammation markers in various models.
  • Antiviral Activity: Triazoles have been explored for their potential to inhibit viral replication.

Q & A

Q. What are the recommended synthetic routes for 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine?

The synthesis typically involves multi-step reactions starting with commercially available precursors. Key steps include:

  • Intermediate Formation : Reacting trifluoromethyl-substituted pyrazole or triazole derivatives with morpholine-containing reagents under controlled conditions (e.g., reflux in ethanol or methanol).
  • Cyclization : Using catalysts like acetic acid or thionyl chloride to facilitate triazole ring closure.
  • Purification : Employing column chromatography or recrystallization from ethanol/dimethyl sulfoxide (DMSO) mixtures to isolate the target compound .

Example reaction sequence:

StepReagents/ConditionsSolventYield (%)
13-methyl-5-(trifluoromethyl)-1H-pyrazole, morpholineEthanol65–75
2Thionyl chloride, 80°CDMF80–85
3Column chromatography (silica gel)Ethyl acetate/hexane90+ purity

Q. How can the solubility of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine be optimized for formulation?

The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO, dioxane) and alcohols (ethanol, isopropanol). Ethanol is preferred for formulations due to lower toxicity and compatibility with soft dosage forms (e.g., ointments). Pre-dissolving the compound in ethanol before incorporating it into a base (e.g., polyethylene glycol) enhances homogeneity .

Q. What analytical techniques validate the purity and structure of this compound?

  • 1H/13C NMR : Confirms proton and carbon environments, especially the trifluoromethyl (-CF3) and morpholine moieties.
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N, F content).
  • HPLC-MS : Assesses purity (>95%) and detects trace impurities .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency for this compound?

Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and enhances yields by promoting uniform heating. For example, cyclization steps using microwave reactors at 100–120°C in DMF achieve >85% yield compared to conventional methods .

Q. What computational methods predict the pharmacological activity of derivatives?

  • PASS Online : Predicts biological targets (e.g., antifungal, anticancer activity) based on structural similarity to known triazole derivatives.
  • DFT Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

  • Thiol vs. Morpholine Substitution : Thiol derivatives exhibit higher antimicrobial activity due to enhanced electrophilicity, while morpholine improves solubility and CNS penetration .
  • Fluorine Substitution : Trifluoromethyl groups increase metabolic stability and lipophilicity, enhancing pharmacokinetic profiles .

Q. What strategies mitigate toxicity in preclinical studies?

  • Acute Toxicity Screening : Administer escalating doses (10–1000 mg/kg) in rodent models to determine LD50.
  • Subacute Studies : 28-day exposure trials with histopathological analysis of liver/kidney tissues .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles?

Conflicting data may arise from polymorphic forms or solvent purity. Standardize protocols:

  • Use USP-grade solvents.
  • Characterize polymorphs via X-ray diffraction or DSC .

Methodological Best Practices

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio) .
  • Toxicity Testing : Follow OECD Guidelines 420 (acute) and 407 (repeated-dose) for regulatory compliance .

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